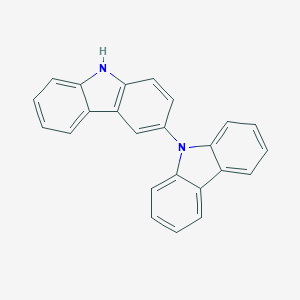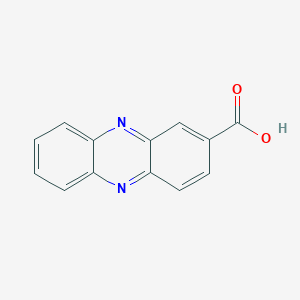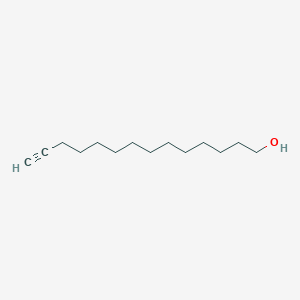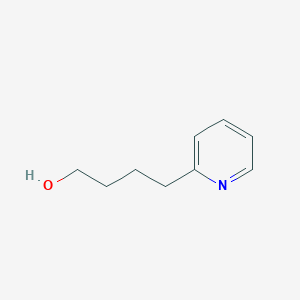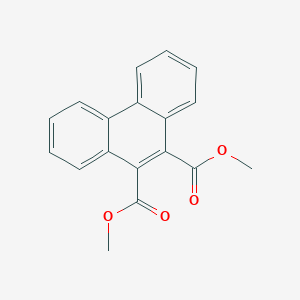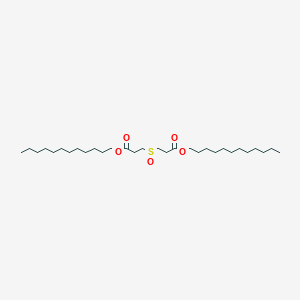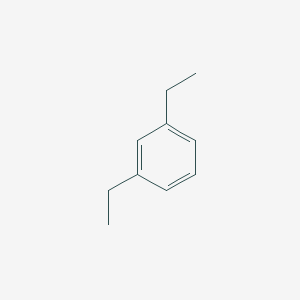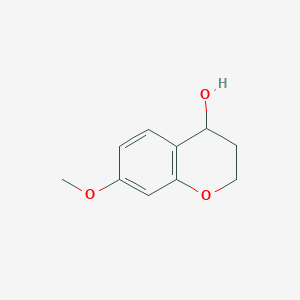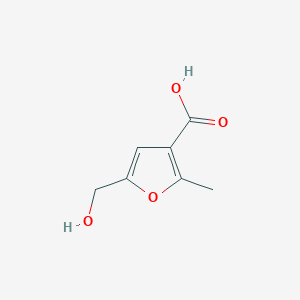
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is a derivative of 5-hydroxymethylfurfural (HMF), a versatile biomass-derived chemical that serves as a platform for producing various value-added chemicals. HMF and its derivatives are of significant interest due to their potential applications in pharmaceuticals, polymers, and as intermediates for biobased materials .
Synthesis Analysis
The synthesis of furan carboxylic acids, including derivatives of HMF, can be achieved through various methods. One approach involves the gold-catalyzed aerobic oxidation of HMF in water at ambient temperature, which yields furandicarboxylic acid and hydroxymethyl furancarboxylic acid as intermediates . Another method utilizes a one-pot enzyme cascade system for the controlled synthesis of furan carboxylic acids from HMF, achieving high yields of the desired products . Additionally, the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones through halolactonization and hydroxylation of 4-aryl-2,3-alkadienoic acids has been reported, providing insights into the mechanistic aspects of furan ring formation .
Molecular Structure Analysis
The molecular structure of furan derivatives can be elucidated using techniques such as X-ray single-crystal diffraction, as demonstrated in the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones . The structure of HMF derivatives is characterized by the presence of a furan ring, which is a key feature for their reactivity and potential applications .
Chemical Reactions Analysis
HMF and its derivatives undergo various chemical reactions, including oxidation, halolactonization, and enzymatic polymerization. The aerobic oxidation of HMF can be catalyzed by gold nanoparticles supported on different materials, such as titania or hydrotalcite, leading to the formation of furandicarboxylic acid . The halolactonization and subsequent hydroxylation of alkadienoic acids result in the formation of halo-substituted furanones . Enzymatic polymerization of biobased diols, such as 2,5-bis(hydroxymethyl)furan, with diacid ethyl esters, has been used to synthesize novel biobased furan polyesters .
Physical and Chemical Properties Analysis
The physical and chemical properties of HMF derivatives are influenced by the functional groups present in the molecule. For instance, the presence of hydroxymethyl and carboxylic acid groups in 5-(hydroxymethyl)furfural cyclic acetal derivatives allows for selective formation of furan-2,5-dicarboxylic acid under certain catalytic conditions . The study of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives has revealed biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties . The physical properties of furan polyesters derived from 2,5-bis(hydroxymethyl)furan have been characterized, showing the influence of methylene units in the dicarboxylic segments on the material properties .
科学的研究の応用
Bioactive Compounds in Plants
Furan derivatives, closely related to 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid, have been identified in the roots of Nicotiana tabacum and the bark of Cassia alata. These compounds demonstrated significant anti-tobacco mosaic virus (TMV) activity and moderate to weak inhibitory activities against certain human tumor cell lines. This highlights the potential of these compounds in plant defense mechanisms and possibly in therapeutic applications (Wu et al., 2018); (Zhou et al., 2016).
Food Chemistry and Analysis
In the field of food chemistry, furan compounds, similar to 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid, are investigated for their presence in various food products like honey. A study describes a high-performance liquid chromatographic method for determining related furan compounds in honey and honeydew samples, indicating the significance of these compounds in food quality and safety analysis (Nozal et al., 2001).
Biomass Conversion and Renewable Energy
Research on biomass conversion into chemicals has shown that compounds structurally related to 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid can be selectively converted into valuable chemicals like 2,5-furandicarboxylic acid, indicating the potential of these compounds in renewable energy and material science sectors. This transformation occurs under mild conditions, showcasing an environmentally friendly approach to chemical synthesis (Casanova et al., 2009).
Antibacterial and Antioxidant Properties
A study on endophytic fungi in Cephalotaxus fortunei led to the isolation of a furan derivative structurally related to 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid, which exhibited potent antibacterial activity against Staphylococcus aureus and moderate antioxidant activity. This suggests the potential use of such compounds in developing antibacterial agents and antioxidants (Ma et al., 2016).
Safety And Hazards
将来の方向性
The compound has significant potential as a precursor for the synthesis of important polymers such as polyesters, polyurethanes, and polyamides . It can also be used as a building block in the enzymatic synthesis of macrocyclic oligoesters . The efficient production of HMFCA using Pseudomonas aeruginosa PC-1 as a whole-cell biocatalyst has been demonstrated, suggesting potential for cost-effective production of commercially relevant products .
特性
IUPAC Name |
5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGVJULTCGYVRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429366 |
Source


|
| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
CAS RN |
15341-68-1 |
Source


|
| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

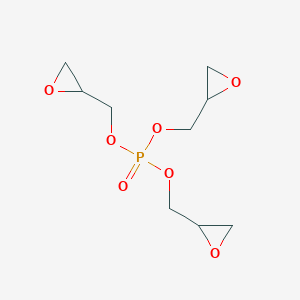
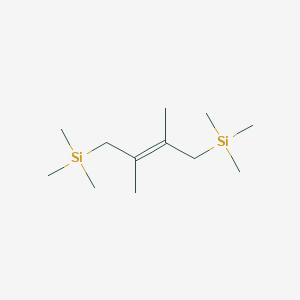
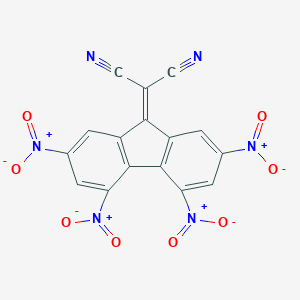
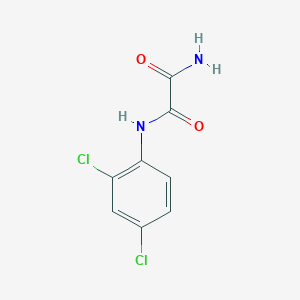
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)
